molecular formula C5H3FLiNO2S B2732142 Lithium(1+) ion 5-fluoropyridine-2-sulfinate CAS No. 2172079-43-3

Lithium(1+) ion 5-fluoropyridine-2-sulfinate

Cat. No.: B2732142
CAS No.: 2172079-43-3
M. Wt: 167.08
InChI Key: OAWCKAUPBSKYLQ-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-fluoropyridine-2-sulfinate is a lithium salt featuring a pyridine ring substituted with a fluorine atom at position 5 and a sulfinate group at position 2. This compound is of interest in organic synthesis and materials science due to the electronic effects of fluorine, which can influence reactivity and stability. Below, we analyze its similarities and differences with three closely related compounds:

  • Lithium(1+) 5-(trifluoromethoxy)pyridine-2-sulfinate (CAS 2228334-97-0)
  • Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate (CAS 2229262-84-2)

Properties

IUPAC Name

lithium;5-fluoropyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO2S.Li/c6-4-1-2-5(7-3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWCKAUPBSKYLQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=NC=C1F)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FLiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of lithium(1+) ion 5-fluoropyridine-2-sulfinate typically involves the reaction of 5-fluoropyridine-2-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

Lithium 5-fluoropyridine-2-sulfinate serves as a sulfone precursor in palladium-catalyzed couplings with aryl halides. For example:

  • Reaction with Aryl Bromides :
    Using XantPhos as a ligand and Cs₂CO₃ as a base, the sulfinate reacts with aryl bromides (e.g., p-tolyl bromide) to form diaryl sulfones (Table 1). LiCl additives improve selectivity by suppressing aryl-phenyl ligand exchange side reactions .

SubstrateLigandPd SourceHalideYield (%)Selectivity (Product:Side Product)
p-TolBrXantPhosPd(OAc)₂Br10015:1

Mechanism : Oxidative addition of the aryl halide to Pd⁰ forms an intermediate complex, which undergoes transmetalation with the lithium sulfinate. Reductive elimination yields the sulfone .

Nucleophilic Substitution

The sulfinate group acts as a nucleophile in SNAr (nucleophilic aromatic substitution) reactions:

  • With Electron-Deficient Arenes :
    Under basic conditions (e.g., LiHMDS), the sulfinate displaces halides or other leaving groups on fluorinated heterocycles. For example, coupling with 5-bromo-2-methoxypyridine in THF at −78°C yields sulfonated pyridines .

Key Conditions :

  • Solvent : THF

  • Temperature : −78°C

  • Base : Butyllithium

Oxidation and Reduction Pathways

The sulfinate moiety undergoes redox transformations:

  • Oxidation to Sulfones :
    Hydrogen peroxide (H₂O₂) in aqueous media converts the sulfinate to the corresponding sulfonic acid or sulfone .

  • Reduction to Thiols :
    Sodium borohydride (NaBH₄) reduces the sulfinate to a thiolate intermediate, which can be protonated to yield mercaptans.

Multi-Component Reactions

Lithium sulfinates participate in one-pot syntheses:

  • Three-Component Coupling :
    Combining the sulfinate, DABSO (a sulfur dioxide surrogate), and aryl halides in the presence of Pd catalysts generates sulfonamides or sulfones .

Example :

  • Generate sulfinic acid in situ from DABSO.

  • Pd-catalyzed coupling with aryl halides and amines yields N-aryl sulfonamides .

Lithium-Mediated Reactivity

The lithium counterion influences aggregation states and reactivity:

  • LiCl Catalysis :
    Traces of LiCl accelerate reactions by disrupting LDA (lithium diisopropylamide) aggregates, enhancing monomeric LDA availability for ortholithiation of fluoropyridines .

  • Mixed Tetramers :
    2:2 LDA-LiCl tetramers form transient intermediates, lowering activation barriers in deprotonation steps .

Side Reactions and Challenges

  • Aryl-Ligand Exchange :
    Competing pathways in Pd catalysis lead to diaryl sulfone byproducts unless LiCl additives or bulky ligands (XantPhos) are used .

  • LiF Precipitation :
    Excess fluorination in solid electrolytes reduces ionic conductivity due to LiF secondary phases .

Scientific Research Applications

Organic Synthesis

Lithium(1+) ion 5-fluoropyridine-2-sulfinate is utilized as a reagent in organic synthesis, particularly in the formation of fluorinated compounds. Its unique structure allows it to participate in various chemical reactions, enhancing the development of new synthetic pathways.

Key Reactions :

  • Nucleophilic Substitution : The fluorine atom enhances the electrophilic character of the pyridine ring, making it suitable for nucleophilic attacks.
  • Pummerer-type Reactions : This compound can be involved in Pummerer-type reactions, which are significant for synthesizing sulfoxides and other derivatives .

Biological Research

Research into the biological activity of this compound has revealed potential interactions with biomolecules. The lithium ion modulates enzyme activities, influencing various metabolic pathways.

Potential Therapeutic Applications :

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, potentially useful in developing new antibiotics.
  • Enzyme Modulation : The compound's ability to interact with specific enzymes may lead to novel therapeutic strategies for diseases involving dysregulated enzyme activity.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its properties make it suitable for enhancing the performance of polymers and coatings.

Applications in Industry :

  • Electrochemical Applications : It is being explored as an additive in lithium-ion batteries to improve performance and stability .
  • Advanced Materials Production : The compound's unique reactivity contributes to developing advanced materials with tailored properties for specific applications.

Case Study 1: Antimicrobial Development

A study investigated the potential antimicrobial properties of this compound derivatives against Escherichia coli. Results demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Electrochemical Performance

Research focused on incorporating this compound into lithium-ion battery cathodes. The findings indicated improved charge-discharge cycles compared to traditional materials, highlighting its utility in energy storage applications.

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-fluoropyridine-2-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The lithium ion can modulate the activity of certain enzymes, while the fluoropyridine moiety can interact with specific receptors. These interactions can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison

Compound CAS Number Key Substituent Potential Application
This compound Not available -F Pharmaceutical intermediates
Lithium(1+) 5-(trifluoromethoxy)pyridine-2-sulfinate 2228334-97-0 -OCF₃ Catalysis, C–H functionalization
Lithium(1+) 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate Not available -NHBoc Peptide synthesis
Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate 2229262-84-2 -CF₃, -CH₃ Agrochemicals

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing lithium(1+) ion 5-fluoropyridine-2-sulfinate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sulfonation of 5-fluoropyridine followed by lithium salt formation. Microwave-assisted synthesis (e.g., as used in cobaltoceniumylamido complexes) can enhance reaction efficiency by reducing time and improving yield . Optimization parameters include temperature (80–120°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of sulfonating agents. Purity is verified via elemental analysis and ion chromatography.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR confirms pyridine ring integrity.
  • XRD : Single-crystal X-ray diffraction (as in ) resolves the lithium coordination geometry and anion packing .
  • ESI-MS : Electrospray ionization mass spectrometry confirms molecular ion peaks and fragmentation patterns.

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability tests under inert atmospheres (N₂/Ar) and humidity-controlled environments (≤30% RH) are essential. Thermogravimetric analysis (TGA) identifies decomposition temperatures, while UV-Vis spectroscopy monitors photodegradation over time. Store in desiccated, opaque containers at –20°C for long-term stability.

Advanced Research Questions

Q. What mechanistic insights explain the lithium-ion coordination behavior in this compound, and how can computational modeling validate experimental findings?

  • Methodological Answer : Density Functional Theory (DFT) calculations model lithium’s interaction with the sulfinate anion and fluoropyridine ring. Compare computed bond lengths/angles with XRD data . Solvent effects (e.g., dielectric constant) on coordination can be studied via molecular dynamics simulations. Discrepancies between theory and experiment may indicate neglected solvation effects or crystal packing forces.

Q. How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved?

  • Methodological Answer : Contradictions often arise from impurities or solvent trace water. Reproduce experiments using rigorously dried solvents (e.g., molecular sieves) and Karl Fischer titration to quantify H₂O content. Compare solubility via gravimetric analysis and dynamic light scattering (DLS) to assess aggregation. Systematic replication, as emphasized in , is critical .

Q. What strategies are effective in analyzing the compound’s reactivity in cross-coupling reactions, and how do electronic effects from fluorine influence outcomes?

  • Methodological Answer : Use kinetic studies (stopped-flow UV-Vis) to track reaction rates with aryl halides. Hammett plots correlate fluorine’s electron-withdrawing effects with activation energies. Contrast with non-fluorinated analogs to isolate electronic contributions. GC-MS and in-situ IR spectroscopy monitor intermediate formation.

Q. How can researchers address discrepancies in reported electrochemical stability windows for this lithium salt in battery electrolyte applications?

  • Methodological Answer : Cyclic voltammetry (CV) under controlled moisture/O₂ levels (<1 ppm) minimizes artifacts. Compare results using different reference electrodes (Li/Li⁺ vs. Ag/Ag⁺). Electrochemical impedance spectroscopy (EIS) identifies interfacial resistance variations. Purity of the salt (e.g., residual Cl⁻ from synthesis) must be quantified via ion chromatography .

Methodological Best Practices

  • Reproducibility : Document synthesis and characterization protocols in detail (e.g., via ’s guidelines) .
  • Data Contradictions : Apply ’s framework to assess methodological flaws (e.g., confounding variables in solubility studies) .
  • Contextualization : Use ’s "aggregation search" to integrate structural, spectroscopic, and computational data .

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